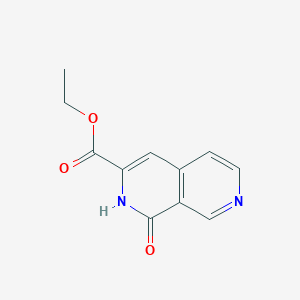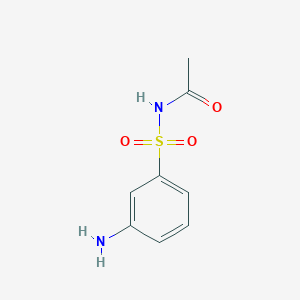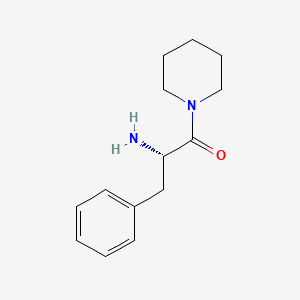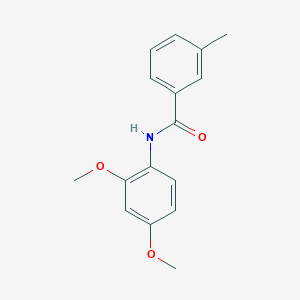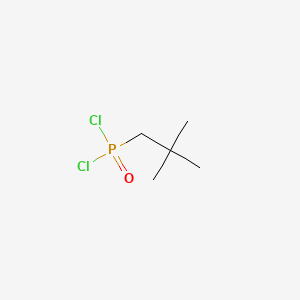
3-Butyl-2,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.
Aplicaciones Científicas De Investigación
1. Chemical Structure and E.S.R. Spectra Analysis
Research on the radical anions of alkyl-substituted diaza compounds, including 2,5-di-t-butyl-3-isopropyipyrazine, provides insights into the chemical structure and electron spin resonance (E.S.R.) spectra of these compounds. This study is significant for understanding the ion pair structure and hyperfine splittings in compounds like 3-Butyl-2,5-dimethylpyrazine (Hay & Pomery, 1976).
2. Biosynthesis and Industrial Applications
A breakthrough in the biosynthesis of 2,5-Dimethylpyrazine (a close relative of 3-Butyl-2,5-dimethylpyrazine) by genetically engineered Escherichia coli has opened avenues for its high-yield production. This process is crucial for industrial applications in pharmaceuticals and essence production, providing a safer and more efficient alternative to chemical synthesis methods (Yang et al., 2021).
3. Optoelectronic Properties and Device Applications
Research into 2,5-Di(aryleneethynyl)pyrazine derivatives highlights the significant optoelectronic properties of these compounds, which are crucial for light-emitting device applications. The findings demonstrate the potential of pyrazine derivatives, including 3-Butyl-2,5-dimethylpyrazine, in electronic and photonic technologies (Zhao et al., 2004).
4. Molecular Imprinting for Flavor Analysis
Molecular imprinting techniques have been employed to create synthetic polymers selective for methyl pyrazines, including 2,5-dimethylpyrazine. This advancement is particularly relevant for flavor compound analysis in the food industry and could be extended to 3-Butyl-2,5-dimethylpyrazine for similar applications (Cruz et al., 1999).
5. Green Production Strategies from Glucose
A "green" strategy for producing 2,5-dimethylpyrazine from glucose using genetically modified Escherichia coli has been developed. This approach emphasizes environmentally friendly production methods, which could potentially be applied to 3-Butyl-2,5-dimethylpyrazine (Xu et al., 2020).
6. Synthesis Mechanisms in Microorganisms
Studies on Bacillus subtilis reveal the mechanisms behind the synthesis of alkylpyrazines, including 2,5-dimethylpyrazine. Understanding these mechanisms is crucial for biotechnological applications and could be relevant for studying the synthesis of 3-Butyl-2,5-dimethylpyrazine (Zhang et al., 2019).
Propiedades
Nombre del producto |
3-Butyl-2,5-dimethylpyrazine |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
3-butyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3 |
Clave InChI |
UWJKKFNWVRAFPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN=C1C)C |
SMILES canónico |
CCCCC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)

